Ethyl 4-(4-fluorophenoxy)butanoate
Description
Ethyl 4-(4-fluorophenoxy)butanoate is a fluorinated aromatic ester characterized by a butanoate backbone substituted with a 4-fluorophenoxy group. The fluorine atom at the para position of the phenoxy group confers unique electronic and steric properties, influencing solubility, reactivity, and biological activity.
Properties
IUPAC Name |
ethyl 4-(4-fluorophenoxy)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWJYMIHCGLWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-fluorophenoxy)butanoate typically involves the esterification of 4-(4-fluorophenoxy)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The raw materials used are generally of high purity to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenoxy)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 4-(4-fluorophenoxy)butanoic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH) under reflux.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst
Major Products Formed
Scientific Research Applications
Ethyl 4-(4-fluorophenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-(4-fluorophenoxy)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-(4-fluorophenoxy)butanoic acid, which can then interact with enzymes or receptors in biological systems. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below compares substituents, molecular weights, and key properties of Ethyl 4-(4-fluorophenoxy)butanoate (target) and its analogs:
Key Observations :
- Chain Length: Shorter chains (e.g., ethyl 2-(4-fluorophenoxy)acetate) increase polarity and reduce lipophilicity compared to butanoate derivatives .
- Electron-Withdrawing Groups : Fluorine (in the target compound) and chlorine (in MCPB ethyl) enhance oxidative stability and influence biological activity. MCPB ethyl acts as a herbicide by disrupting ovule development, while fluorine’s smaller size may reduce steric hindrance in binding interactions .
- Functional Groups: The formyl group in ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate enables further derivatization (e.g., condensation reactions), making it valuable in pharmaceutical synthesis .
Reactivity Trends :
- Brominated analogs (e.g., ethyl 4-(3-bromophenyl)butanoate) undergo Suzuki coupling for biaryl synthesis .
- Fluorinated compounds exhibit resistance to metabolic degradation, enhancing their utility in agrochemicals .
Biological Activity
Ethyl 4-(4-fluorophenoxy)butanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This article explores the compound's biological activity, synthesis methods, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 222.23 g/mol. The compound features a butanoate moiety esterified with ethyl alcohol, along with a phenoxy group that includes a fluorine substituent on the aromatic ring. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of the compound by modulating its interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves nucleophilic substitution reactions. A common synthetic route includes:
- Starting Materials : 4-fluorophenol and ethyl 4-bromobutanoate.
- Reagents : A base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
- Conditions : The reaction is conducted at elevated temperatures to facilitate nucleophilic substitution.
This method yields this compound with good purity and yield.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The fluorine substituent can enhance binding affinity due to increased electron-withdrawing effects, which may stabilize interactions with target proteins.
In Vitro Studies
Recent studies have demonstrated that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : Compounds within this class have been evaluated for their ability to inhibit enzymes involved in critical biochemical pathways.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Efficacy : Research indicated that structurally similar phenoxybutanoates displayed notable antibacterial properties against Gram-positive bacteria. This compound's enhanced lipophilicity may contribute to its effectiveness in penetrating bacterial membranes.
- Enzyme Interaction Studies : Molecular docking studies have been utilized to predict the binding affinity of this compound to various enzymes. These studies suggest that the compound can effectively inhibit specific enzyme activities, which could be beneficial in drug development for metabolic disorders.
Comparative Analysis of Similar Compounds
A comparative analysis of related compounds highlights the influence of different substituents on biological activity:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate | Contains chlorine; potential for different activity | |
| Ethyl 4-(bromo-3-fluoro-phenoxy)butanoate | Bromine instead of chlorine; varying biological effects | |
| Ethyl 2-(4-fluorophenoxy)butanoate | Different position of fluorine; may exhibit distinct reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
